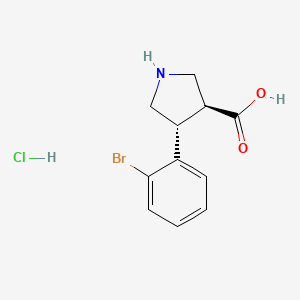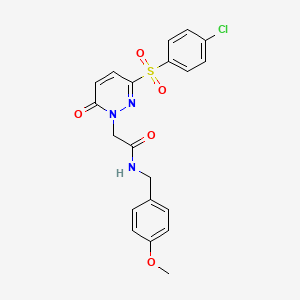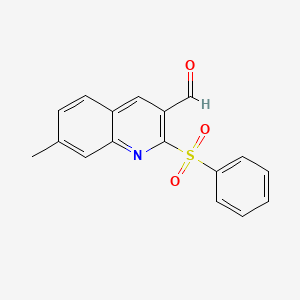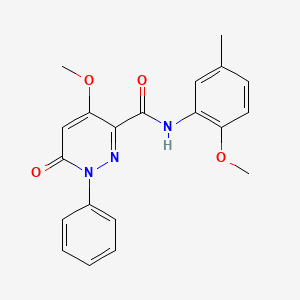
Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene-based compounds involves multiple steps, including reactions such as Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction. These methods highlight the complexity and the specific conditions required for the synthesis of thiophene derivatives, with yields varying based on the reaction conditions and the specific substituents involved (Gui-Jie, 2011).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed through techniques such as 1H NMR, MS, and single crystal X-ray diffraction studies. These methods provide detailed information on the molecular geometry, confirming the presence of specific functional groups and the overall structure of the compound. Crystal structure analysis, for instance, reveals intramolecular hydrogen bonds contributing to the structural stability and exhibits π…π interactions, emphasizing the compound's complex molecular architecture (Achutha et al., 2017).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including Michael reactions, which lead to the formation of products with good to excellent diastereoselectivity. These reactions are crucial for further functionalizing the thiophene core and introducing various substituents, affecting the compound's chemical properties (Revial et al., 2000).
Wissenschaftliche Forschungsanwendungen
Radiosensitizers and Cytotoxins
The research on nitrothiophenes, similar in structure to Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, has explored their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases or oxiranes in the side chain, have shown effectiveness in radiosensitizing hypoxic mammalian cells, albeit with noted systemic toxicity at higher doses (Threadgill et al., 1991).
Peptide Synthesis
The use of nitrophenylthio groups for carboxyl-group protection in peptide synthesis offers an alternative to conventional methods. This group is selectively removed after conversion into the corresponding sulphone by treatment with alkali, suggesting a potential application in the synthesis and protection strategies of peptides (Amaral, 1969).
Catalysis and Electro-catalytic Reactions
Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents for catalytic reactions. This polymer-supported system demonstrates activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, highlighting the potential for applications in catalysis and electro-catalytic processes (Sivakumar & Phani, 2011).
Polymer Photodetectors and Electrochromic Properties
The integration of modified 3,4-ethylenedioxythiophene into conjugated polymers has been shown to significantly enhance the sensitivity of polymer photodetectors. This molecular engineering approach reduces the dark current without significantly affecting the photovoltaic properties, suggesting a pathway to improve the detectivities of polymer photodetectors (Zhang et al., 2015).
Corrosion Inhibition
This compound and related compounds have been investigated for their corrosion inhibition properties. These studies have revealed that such compounds can serve as effective corrosion inhibitors, showcasing the potential for industrial applications, particularly in the protection of metals from corrosion (Dohare et al., 2017).
Safety and Hazards
The compound is labeled with a warning signal word . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Wirkmechanismus
Target of Action
The primary target of Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate (EACC) is the syntaxin 17 . Syntaxin 17 is a protein involved in the fusion of autophagosomes with lysosomes, a crucial step in the autophagy pathway .
Mode of Action
EACC interferes with the autophagosomal localization of syntaxin 17 . It inhibits the interaction of syntaxin 17 with the HOPS complex and VAMP8 , thereby disrupting the fusion of autophagosomes with lysosomes .
Biochemical Pathways
EACC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components . By inhibiting the fusion of autophagosomes with lysosomes, EACC disrupts this pathway .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c
Result of Action
EACC has been shown to inhibit the growth of viruses and regulate the inflammatory response . This is due to its ability to affect the regulatory pathways involved in inflammation . Additionally, EACC has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .
Action Environment
The action, efficacy, and stability of EACC can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
Eigenschaften
IUPAC Name |
ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-2-25-18(22)16-12(10-14(27-16)11-6-4-3-5-7-11)19-17(21)13-8-9-15(26-13)20(23)24/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOCYKZMHYTCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)


![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)

![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)
